3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid
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Overview
Description
3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a tetrahydroindazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid typically involves the construction of the indazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a hydrazine group can undergo cyclization with a ketone to form the indazole ring. Subsequent functionalization with a pyridine derivative can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques might be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation occurs efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of oncology and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity
Mechanism of Action
The mechanism of action of 3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with fused ring systems, such as:
- 2-(pyridin-2-yl)pyrimidine derivatives
- Imidazo[1,2-a]pyridine analogues
- Pyrrolidine derivatives
Uniqueness
What sets 3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid apart is its unique combination of a pyridine ring with a tetrahydroindazole moiety. This structure allows for specific interactions with biological targets that may not be possible with other similar compounds. Additionally, its synthetic versatility and potential for functionalization make it a valuable compound in various fields of research .
Properties
CAS No. |
1338247-28-1 |
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Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26122 |
Synonyms |
3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid |
Origin of Product |
United States |
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